4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14821744
InChI: InChI=1S/C19H26N6O/c1-12-7-16-14(3)22-19(23-17(16)8-13(12)2)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h7-8,15H,4-6,9-11H2,1-3H3,(H2,20,21,22,23,24)
SMILES:
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol

4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

CAS No.:

Cat. No.: VC14821744

Molecular Formula: C19H26N6O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine -

Specification

Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
IUPAC Name 4,6,7-trimethyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Standard InChI InChI=1S/C19H26N6O/c1-12-7-16-14(3)22-19(23-17(16)8-13(12)2)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h7-8,15H,4-6,9-11H2,1-3H3,(H2,20,21,22,23,24)
Standard InChI Key KMXZYIXHBQQNBO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4CCCO4)C

Introduction

4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound belonging to the quinazoline derivatives class. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals, particularly due to the presence of nitrogen heterocycles in their structure, which can interact with biological targets.

Synthesis Methods

The synthesis of 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can be achieved through various chemical methods. These involve the reaction of quinazoline derivatives with tetrahydrofuran and triazine components. The choice of solvents, catalysts, and reaction conditions (e.g., temperature) is crucial for optimizing yield and purity.

Synthesis Steps:

  • Preparation of Quinazoline Derivatives: Involves forming the quinazoline ring structure.

  • Reaction with Tetrahydrofuran and Triazine Components: Combines these components to form the final compound.

  • Purification and Characterization: Uses techniques like NMR and MS to confirm the structure.

Biological Activities and Potential Applications

Quinazoline derivatives, including this compound, are of interest in medicinal chemistry due to their potential interactions with biological targets such as enzymes or receptors. These interactions can modulate biological pathways, acting as inhibitors or activators of enzymatic activity.

Potential Applications:

  • Pharmaceuticals: Due to its biological activity, it may have applications in drug development.

  • Biological Research: Useful in studying interactions with biological targets.

Data and Research Findings

While specific data on the biological activity of 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is limited, related compounds have shown promising results. For example, quinazoline derivatives with triazine and other heterocyclic fragments have demonstrated anticancer and cytotoxic activities .

Comparison of Related Compounds:

CompoundBiological ActivityApplication
Triazino[2,3-c]quinazolinesAnticancer, CytotoxicPharmaceutical Research
Tetrahydrofuran-2-ylmethyl DerivativesPotential Biological InteractionsMedicinal Chemistry

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